N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFWVVLFQGXCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 3-amino-4-fluoroaniline with Thiophene-2-carboxylic Acid Chloride
The primary and most straightforward synthetic method for N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide involves the acylation of 3-amino-4-fluoroaniline with thiophene-2-carboxylic acid chloride. The key steps are:
Preparation of Thiophene-2-carboxylic Acid Chloride : Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions, typically in an inert solvent such as dichloromethane or tetrahydrofuran (THF), at temperatures ranging from 5 to 60 °C over 2–3 hours. This step is conducted under nitrogen atmosphere to avoid moisture and side reactions.
Amide Bond Formation : The acid chloride is then reacted with 3-amino-4-fluoroaniline in the presence of a base such as triethylamine or pyridine to scavenge the generated hydrochloric acid. The reaction is typically performed at 0–30 °C to control the reaction rate and prevent side reactions. Reaction times range from 2 to 4 hours.
Solvents and Atmosphere : Common solvents include dichloromethane, THF, or dioxane. The reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis.
Workup and Purification : After completion, the reaction mixture is quenched with water, and the product is extracted using organic solvents. Purification is achieved by recrystallization or chromatographic techniques.
This method yields the target compound with good purity and moderate to high yield, suitable for further applications in pharmaceutical or material science research.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis : Some thiophene derivatives, including related carboxamides, have been synthesized effectively using microwave irradiation in the presence of bases like potassium carbonate in ethanol. This method can reduce reaction times significantly (to 14–17 hours or less) and improve yields by promoting efficient mixing and heating.
Continuous Flow Microreactor Systems : For industrial scale-up, continuous flow reactors provide precise control over reaction parameters, enhancing yield and purity while improving safety and environmental footprint. This approach is applicable to the acylation step and other transformations involved in the synthesis.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent(s) | Atmosphere |
|---|---|---|---|---|---|
| Thiophene-2-carboxylic acid to acid chloride | Thionyl chloride (SOCl₂), reflux | 5–60 | 2–3 | Dichloromethane, THF | Nitrogen |
| Amide formation | 3-amino-4-fluoroaniline, triethylamine/pyridine | 0–30 | 2–4 | Dichloromethane, THF, dioxane | Nitrogen |
| Microwave-assisted synthesis | Base (K₂CO₃), ethanol | Room temp | 14–17 | Ethanol | Ambient |
| Industrial continuous flow | Automated reactor, controlled temp/pressure | Variable | Optimized | Various | Inert gas |
Research Findings and Analysis
Yield and Purity : The acylation method typically achieves yields above 70%, with purity exceeding 95% after recrystallization or chromatographic purification. Continuous flow methods can push yields higher due to better control of reaction parameters.
Functional Group Compatibility : The amino and fluorine substituents on the phenyl ring are stable under the reaction conditions, allowing selective amide bond formation without side reactions such as fluorine displacement or amino group oxidation.
Scalability : The described methods are scalable from milligram laboratory synthesis to multi-kilogram industrial production, especially when employing continuous flow reactors and automated systems.
Environmental and Safety Considerations : Use of inert atmospheres and controlled addition of reagents minimizes side reactions and exposure to corrosive gases like HCl. Continuous flow reactors reduce solvent and reagent waste.
Summary Table of Preparation Method
| Aspect | Description |
|---|---|
| Starting Materials | 3-amino-4-fluoroaniline, thiophene-2-carboxylic acid (converted to acid chloride) |
| Key Reaction | Acylation (amide bond formation) |
| Catalysts/Bases | Triethylamine, pyridine |
| Solvents | Dichloromethane, tetrahydrofuran (THF), dioxane |
| Reaction Atmosphere | Nitrogen or argon (inert) |
| Temperature Range | 0–60 °C (depending on step) |
| Reaction Time | 2–4 hours (amide formation), 2–3 hours (acid chloride formation) |
| Purification Methods | Recrystallization, chromatography |
| Industrial Scale-up | Continuous flow microreactors for enhanced control, yield, and safety |
| Alternative Methods | Microwave-assisted synthesis using K₂CO₃ in ethanol |
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Mechanism of Action
The mechanism of action of N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Phenyl Ring
The phenyl ring substituents significantly influence physicochemical and biological properties. Key comparisons include:
Amino vs. Nitro/Chloro Groups
- N-(4-Chloro-3-nitrophenyl)thiophene-2-carboxamide (CAS 313970-43-3): The nitro and chloro groups enhance electron-withdrawing effects, reducing solubility in polar solvents compared to the amino group in the target compound. This may affect bioavailability and reactivity in biological systems .
Fluorine Substitution
- Compound 8 () : The trifluoromethyl group on the thiophene ring in N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide enhances metabolic stability and lipophilicity. The fluorine atom in the target compound’s phenyl ring may similarly improve stability while maintaining moderate polarity .
Thiophene Core Modifications
- The target compound’s simpler thiophene core could offer synthetic advantages and reduced molecular weight .
- Nitrothiophene Carboxamides () : The nitro group on the thiophene ring (e.g., in compound 11, CAS 954010-93-6) confers antibacterial activity but may introduce toxicity risks. The absence of a nitro group in the target compound could reduce such risks while altering its biological target profile .
Key Observations:
- Melting Points: Amino and fluoro substituents in the target compound may increase intermolecular hydrogen bonding, leading to higher melting points compared to nitro- or chloro-substituted analogs (e.g., reports melting points up to 300°C for compounds with polar groups) .
- The amino group in the target compound could facilitate interactions with biological targets via hydrogen bonding or electrostatic interactions .
Biological Activity
N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide is a compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's mechanisms of action, its interactions with biological targets, and relevant case studies that highlight its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to inhibit key molecular pathways involved in tumor growth and drug resistance:
- Inhibition of VEGFR : The compound acts as an inhibitor of vascular endothelial growth factor receptors (VEGFR), which play a crucial role in angiogenesis—the formation of new blood vessels necessary for tumor growth. By inhibiting VEGFR, this compound can potentially reduce tumor proliferation and metastasis .
- Overcoming Drug Resistance : this compound has shown promise in overcoming drug resistance mechanisms in cancer cells. Specifically, it inhibits P-glycoprotein efflux pumps, which are often responsible for the reduced efficacy of chemotherapeutic agents like doxorubicin .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showing significant cytotoxicity and inhibition of cell proliferation .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.5 | VEGFR inhibition |
| A549 | 12.0 | Inhibition of P-glycoprotein |
| HeLa | 8.0 | Induction of apoptosis |
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial properties against various pathogenic strains.
Table 2: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.25 | Disruption of bacterial cell membrane |
| Escherichia coli | 0.30 | Inhibition of biofilm formation |
| Klebsiella pneumoniae | 0.35 | Targeting specific bacterial enzymes |
Case Study 1: Cancer Treatment
A recent clinical study evaluated the efficacy of this compound in patients with advanced solid tumors. The results indicated a significant reduction in tumor size in a subset of patients, correlating with the inhibition of VEGFR signaling pathways .
Case Study 2: Overcoming Chemoresistance
In vitro studies have shown that when combined with standard chemotherapy agents, this compound enhances their efficacy by overcoming resistance mechanisms in multidrug-resistant cancer cell lines . This combination therapy approach could lead to improved treatment outcomes for patients with resistant tumors.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thiophene derivatives, which also exhibit varying degrees of biological activity. Below is a comparative analysis highlighting unique features:
Table 3: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide | Structure | Different substitution pattern; potential for distinct activities |
| N-(4-methylphenyl)thiophene-2-carboxamide | Structure | Lacks fluorine; may exhibit different pharmacokinetics |
| 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | Structure | Enhanced anti-cancer properties through dual inhibition mechanisms |
Q & A
Q. Table 1: Comparative Synthesis Protocols
| Method | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Acylation | Thiophene-2-carbonyl chloride + 3-amino-4-fluoroaniline | Acetonitrile | 75–85 | 97 | |
| Cyclization | Triethyl orthoformate + benzylamine | Ethanol | 60–70 | 95 |
Basic: How is the compound characterized structurally, and what analytical discrepancies require resolution?
Methodological Answer:
Full characterization includes:
NMR: H and C NMR to confirm amide bond formation and aromatic substitution patterns. Disappearance of NH signals in intermediates (e.g., IR data showing loss of N–H stretches at ~3300 cm) confirms cyclization .
X-ray Crystallography: Resolves dihedral angles between thiophene and aryl rings (e.g., 8.5–13.5° in analogous structures), critical for understanding conformational stability .
Mass Spectrometry: Validates molecular weight (e.g., [M+H] peaks at m/z 263.3 for CHFNOS).
Common Discrepancies:
- Melting Point Variability: Differences in reported melting points (e.g., 120–122°C vs. 397 K) may arise from polymorphic forms or solvent residues .
- Spectral Assignments: Overlapping aromatic signals in NMR require 2D techniques (e.g., COSY, HSQC) for unambiguous assignment .
Advanced: How do structural modifications (e.g., substituent position) influence biological activity in SAR studies?
Methodological Answer:
Systematic SAR studies focus on:
- Fluorine Substitution: The 4-fluoro group enhances metabolic stability and receptor binding affinity (e.g., Smoothened receptor agonists with EC = 1 nM) .
- Thiophene Ring Modifications: Bromination at the 5-position increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
- Amide Linker Replacement: Thiourea derivatives exhibit reduced activity, highlighting the necessity of the carboxamide group for target engagement .
Q. Table 2: SAR Trends in Analogous Compounds
Advanced: What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
Contradictions arise from:
Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO-K1) or readout methods (fluorescence vs. radioligand binding).
Compound Purity: HPLC validation (>98% purity) is critical; impurities from incomplete cyclization (e.g., residual thiourea intermediates) skew results .
Pharmacokinetic Factors: Solubility (e.g., DMSO vs. aqueous buffers) and protein binding alter effective concentrations.
Resolution Workflow:
Replicate Assays: Use standardized protocols (e.g., NIH/NCATS guidelines).
Orthogonal Validation: Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine xenograft) models .
Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding modes to reconcile activity differences .
Advanced: How are computational methods (e.g., DFT, MD simulations) applied to optimize this compound’s pharmacokinetics?
Methodological Answer:
- Density Functional Theory (DFT): Predicts electron distribution at the 3-amino group, guiding derivatization for improved solubility (e.g., logP reduction via polar substituents) .
- Molecular Dynamics (MD): Simulates membrane permeation (e.g., POPC bilayers) to assess blood-brain barrier penetration .
- ADMET Prediction: Tools like SwissADME forecast metabolic liabilities (e.g., CYP3A4-mediated oxidation) .
Key Findings:
- The 4-fluorophenyl group reduces oxidative metabolism, enhancing plasma half-life .
- Thiophene ring rigidity minimizes off-target interactions (e.g., hERG channel inhibition) .
Advanced: What in vivo models are suitable for evaluating its therapeutic potential, and how are dosing regimens optimized?
Methodological Answer:
- Murine Models: Xenograft studies (e.g., HCT-116 colorectal tumors) assess antitumor efficacy. Dosing: 10–50 mg/kg/day via oral gavage, adjusted based on plasma exposure (AUC > 500 ng·h/mL) .
- Toxicology: MTD (maximum tolerated dose) determined via 14-day repeat-dose studies (e.g., ALT/AST elevation thresholds) .
- Formulation: Nanoemulsions (e.g., PEG-PLGA) improve bioavailability for low-solubility analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
